molecular formula C13H14BrN3O2S B4066278 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide

4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide

Cat. No. B4066278
M. Wt: 356.24 g/mol
InChI Key: AZSHSQPLFCXXRF-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide, commonly known as BTEB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. These compounds exhibit a variety of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Their structural stability and potential for bioactivity enhancement through modifications make them a significant focus in drug development efforts. For instance, derivatives of benzothiazole have been synthesized and tested for their efficacy against various microbial strains, showcasing their potential as antimicrobial agents. The advancements in the pharmacological activities of benzothiazole derivatives highlight their importance in the development of new therapeutic agents (Sumit et al., 2020).

Applications in Optoelectronic Materials

The incorporation of benzothiazole and related compounds into π-extended conjugated systems has shown great promise in the development of novel optoelectronic materials. These compounds have been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research demonstrates the value of integrating quinazoline and pyrimidine fragments, which are structurally related to benzothiazole, into materials for electronic devices and luminescent elements, indicating a potential research application area for 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide (G. Lipunova et al., 2018).

Environmental Presence and Impact

Benzothiazole compounds, similar in structure to the compound , have been detected in various environmental samples, indicating their widespread use and potential environmental impact. Research on novel brominated flame retardants, which includes brominated benzothiazole derivatives, has emphasized the need for comprehensive studies on their occurrence, environmental fate, and toxicity. These findings suggest a research direction into the environmental behavior and potential ecological effects of this compound and similar compounds (E. Zuiderveen et al., 2020).

properties

IUPAC Name

4-bromo-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c1-8(11(18)17-13-15-6-7-20-13)16-12(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHSQPLFCXXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide
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4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide
Reactant of Route 6
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide

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